molecular formula C23H27FN4O3 B587443 Risperidone Isoxazole-N-oxide CAS No. 1391053-34-1

Risperidone Isoxazole-N-oxide

Cat. No.: B587443
CAS No.: 1391053-34-1
M. Wt: 426.492
InChI Key: FPKJDGJFFARVMR-UHFFFAOYSA-N
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Description

Molecular Classification and Nomenclature

Risperidone Isoxazole-N-oxide belongs to the class of heterocyclic N-oxide compounds, specifically characterized by the oxidation of the piperidine nitrogen atom within the risperidone molecular framework. The compound exhibits the molecular formula C23H27FN4O3 with a molecular weight of 426.48 daltons, representing an increase of 16 mass units compared to the parent risperidone molecule due to the addition of an oxygen atom.

The systematic chemical nomenclature for this compound is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. Alternative nomenclature includes 4-(6-Fluorobenzo[d]isoxazol-3-yl)-1-(2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl)piperidine 1-oxide, which clearly delineates the structural components and the location of the N-oxide functionality.

The compound is officially registered with the Chemical Abstracts Service number 832747-55-4, ensuring standardized identification across pharmaceutical and chemical databases. Multiple synonyms exist in the literature, including Risperidone cis-N-Oxide, Risperidone trans-N-Oxide, and various impurity designations such as Risperidone Impurity 14 and Risperidone N-oxide Impurity.

Property Value Reference
Molecular Formula C23H27FN4O3
Molecular Weight 426.48 Da
CAS Number 832747-55-4
MDL Number MFCD22380599
Accurate Mass 426.2067

Historical Context of N-oxide Derivatives in Pharmaceutical Chemistry

The development and recognition of N-oxide derivatives in pharmaceutical chemistry represents a significant evolution in medicinal chemistry, dating back to systematic investigations in the 1950s. Heterocyclic N-oxides have emerged as potent compounds with diverse biological activities, including anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities.

The N-oxide motif has been successfully employed in numerous drug development projects, with the relatively high electron density of the heterocyclic N-oxide oxygen making these compounds strong hydrogen bond acceptors. This characteristic has led to the utilization of N-oxide motifs as potent bioisosteric replacements for carbonyl functions in various therapeutic contexts. The N-oxide functionality demonstrates unique chemical properties, characterized by a dative and highly polar N+–O– bond with a bond order significantly higher than one.

Historical pharmaceutical applications of N-oxide derivatives include chlordiazepoxide, the first discovered member of the benzodiazepine drug family and the only heterocyclic N-oxide benzodiazepine, which became an important early example of N-oxide therapeutic utility. The emergence of N-oxide derivatives in mainstream medicinal chemistry has been driven by their unique mechanisms of action, specific drug-receptor interactions, and diverse synthetic accessibility.

The photochemical properties of N-oxide derivatives have also contributed to their pharmaceutical significance, particularly in the development of photolabile protecting groups and photoaffinity labeling applications. Under ultraviolet irradiation, certain N-oxide structures tend to collapse due to weak N-O bonds, providing opportunities for controlled drug release and targeted therapeutic applications.

Significance as a Risperidone Impurity

This compound holds particular significance as a major degradation product and pharmaceutical impurity of risperidone, the widely prescribed atypical antipsychotic medication. The compound forms primarily through oxidative degradation pathways, particularly when risperidone is exposed to oxidizing conditions such as hydrogen peroxide or atmospheric oxygen.

Controlled degradation studies have demonstrated that risperidone exhibits high lability to hydrogen peroxide at room temperature, with the N-oxide derivative appearing as one of the major degradation products alongside 9-hydroxy risperidone. The formation of this impurity occurs through the oxidation of the piperidine nitrogen atom within the risperidone molecular structure, representing a common oxidative transformation pathway for tertiary amine-containing pharmaceutical compounds.

Properties

CAS No.

1391053-34-1

Molecular Formula

C23H27FN4O3

Molecular Weight

426.492

IUPAC Name

3-[2-[4-(6-fluoro-2-oxido-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3

InChI Key

FPKJDGJFFARVMR-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-]

Synonyms

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl-2-oxido)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 

Origin of Product

United States

Preparation Methods

Oxidation of Risperidone Using Hydrogen Peroxide

The primary method for synthesizing risperidone piperidine-N-oxide involves the oxidation of risperidone with hydrogen peroxide (H₂O₂). In a representative procedure, 2 g of risperidone is dissolved in 40 mL of methanol, and 10 mL of 30% H₂O₂ is added. The reaction mixture is maintained at 30–35°C for 48 hours, with progress monitored via thin-layer chromatography (TLC) using 2% methanol in methylene dichloride as the mobile phase. Post-reaction, the mixture is concentrated under vacuum, and the residue is extracted with methylene dichloride to isolate a crude mixture of cis- and trans-N-oxide diastereomers.

Mechanistic Considerations

The oxidation proceeds via nucleophilic attack of the tertiary amine in risperidone’s piperidine ring by H₂O₂, forming an N-oxide intermediate. The reaction’s regioselectivity is influenced by steric and electronic factors, favoring oxidation at the less hindered piperidine nitrogen over the benzisoxazole moiety.

Diastereomer Separation and Characterization

Flash Chromatography for Isomer Resolution

The crude N-oxide mixture is separated using flash chromatography on a Combiflash system. Cis-N-oxide (RRT: 1.81) elutes earlier due to its lower polarity, while trans-N-oxide (RRT: 1.65) is retained longer. From 2 g of risperidone, this method yields 1 g of cis-N-oxide and 0.2 g of trans-N-oxide, corresponding to a 50% and 10% diastereomeric yield, respectively.

Spectroscopic Confirmation

1H-NMR Analysis

  • Cis-N-oxide : Key signals include a deshielded methylene proton at δ 3.39 ppm (piperidine CH₂) and aromatic protons at δ 7.98–6.64 ppm.

  • Trans-N-oxide : Exhibits a downfield-shifted methylene proton at δ 3.71 ppm, with similar aromatic resonances.

13C-NMR and Mass Spectrometry
Both isomers show a molecular ion peak at m/z 427.215 (M+H⁺), consistent with the addition of one oxygen atom. The piperidine carbons adjacent to the N-oxide group are deshielded, confirming oxidation.

Reaction Optimization and Critical Parameters

Influence of Oxidant Concentration

Using 30% H₂O₂ ensures complete conversion while minimizing overoxidation byproducts. Lower concentrations (e.g., 10%) result in incomplete reaction, whereas higher concentrations (50%) promote degradation.

Solvent and Temperature Effects

Methanol is optimal due to its polarity and compatibility with H₂O₂. Reactions conducted in ethanol or acetonitrile show slower kinetics, while elevated temperatures (>40°C) lead to decomposition.

Analytical Method Validation

HPLC Profiling

A reversed-phase HPLC method (USP monograph conditions) confirms purity and identity:

ParameterCis-N-OxideTrans-N-Oxide
Retention Time (min)18.116.5
Purity (%)>99>98

Stability Studies

Both isomers are stable under refrigeration (2–8°C) for 6 months, with no detectable degradation via HPLC.

Alternative Synthetic Approaches

Electrochemical Methods

Electrochemical oxidation in non-aqueous media (e.g., acetonitrile) selectively generates N-oxides but requires specialized equipment and offers no yield advantage over H₂O₂.

Industrial-Scale Considerations

Environmental Impact

Methanol and H₂O₂ are prioritized for their lower environmental footprint compared to halogenated solvents or stoichiometric oxidants .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Benzisoxazole-N-oxide C₂₃H₂₇FN₄O₃ 426.48 Isoxazole-N-oxide, Piperidine
Risperidone Benzisoxazole C₂₃H₂₇FN₄O₂ 410.48 Isoxazole, Piperidine
Olanzapine Thienobenzodiazepine C₁₇H₂₀N₄S 312.44 Thiophene, Benzodiazepine

Pharmacological Profile Comparison

Receptor Affinity

  • Risperidone : High affinity for 5-HT₂A and D₂ receptors, with moderate α₁-adrenergic and H₁-histaminergic activity .
  • This compound: Limited direct data, but structural analogs suggest retained 5-HT₂A/D₂ antagonism with altered binding kinetics due to N-oxide polarity .
  • Quetiapine : Broader receptor profile, including 5-HT₂A, D₂, α₁, and H₁, but lower D₂ affinity than risperidone .

Efficacy in Relapse Prevention

  • Risperidone : Lower relapse prevention efficacy compared to clozapine and olanzapine, particularly in higher-dose groups .
  • Quetiapine : Similar to risperidone in relapse rates but associated with significant weight gain (mean 7.55 kg vs. 1.62 kg for risperidone) .

Table 2: Therapeutic Efficacy and Side Effects

Compound Relapse Prevention (vs. Placebo) Weight Gain (Mean, kg) Metabolic Side Effects
This compound Not reported Not reported Unknown
Risperidone Moderate 1.62 Moderate
Olanzapine High 3.72 High
Quetiapine Moderate 7.55 Severe

Pharmacokinetic Properties

  • Risperidone : Rapid absorption, metabolized to 9-hydroxyrisperidone (active metabolite). Half-life: 3–20 hours .
  • This compound: No direct data, but N-oxide groups typically enhance solubility and alter distribution. Lipid-based formulations (e.g., VAL401) show shorter half-life (attributed to distribution differences) .

Table 3: Pharmacokinetic Parameters

Parameter Risperidone This compound (Predicted)
Half-life (hours) 3–20 5–15 (lipid formulation)
Clearance (L/h) ~1.2 Likely similar to risperidone
Bioavailability 70% Potentially higher due to solubility

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